Neokurarinol
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Overview
Description
Neokurarinol is a natural flavonoid compound with the molecular formula C27H34O7 and a molecular weight of 470.55 g/mol . It is primarily isolated from the roots of Sophora flavescens, a traditional medicinal plant. This compound is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Neokurarinol involves several steps, starting from readily available precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound is often achieved through the extraction of the compound from natural sources, such as the roots of Sophora flavescens. The extraction process involves solvent extraction, purification, and crystallization to obtain this compound in its pure form. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the compound’s purity and quality .
Chemical Reactions Analysis
Types of Reactions: Neokurarinol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms, altering its biological activity.
Common Reagents and Conditions:
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used under controlled conditions.
Substitution: Reagents such as halogens, acids, and bases are employed to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties .
Scientific Research Applications
Neokurarinol has a wide range of scientific research applications, including:
Mechanism of Action
Neokurarinol exerts its effects through various molecular targets and pathways:
Anticancer Activity: this compound inhibits the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Anti-inflammatory Activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative stress.
Comparison with Similar Compounds
Neokurarinol is compared with other similar flavonoid compounds, such as:
Isosinensetin: Similar to this compound, Isosinensetin has antioxidant properties, but this compound shows broader biological activities.
Tetramethylscutellarein: Both compounds are studied for their therapeutic potential, but this compound has unique molecular targets and pathways.
This compound stands out due to its diverse biological activities and potential therapeutic applications, making it a valuable compound in scientific research and drug development .
Properties
IUPAC Name |
7-hydroxy-2-(4-hydroxy-2-methoxyphenyl)-8-(5-hydroxy-5-methyl-2-prop-1-en-2-ylhexyl)-5-methoxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34O7/c1-15(2)16(9-10-27(3,4)31)11-19-20(29)13-24(33-6)25-21(30)14-23(34-26(19)25)18-8-7-17(28)12-22(18)32-5/h7-8,12-13,16,23,28-29,31H,1,9-11,14H2,2-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDADHLPROOOPIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(CCC(C)(C)O)CC1=C2C(=C(C=C1O)OC)C(=O)CC(O2)C3=C(C=C(C=C3)O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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